Ethyl 2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate
Description
Ethyl 2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate is a fluorinated heterocyclic compound characterized by a pyrazolo[1,5-a]pyrimidine core substituted with a trifluoromethyl group at position 7, a methyl group at position 2, and an ethyl carboxylate moiety at position 3. This compound is part of a broader class of pyrazolo[1,5-a]pyrimidines, which are of significant interest in medicinal chemistry due to their structural versatility and biological activity .
Synthesis: The compound can be synthesized via condensation reactions between 3-amino-5-methyl-1H-pyrazole and trifluoromethylated β-dicarbonyl precursors in acetic acid at elevated temperatures, yielding air-stable yellow-orange solids with reported yields of up to 80% after recrystallization .
Its trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for further pharmacological optimization .
Properties
IUPAC Name |
ethyl 2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3O2/c1-3-19-10(18)7-5-8(11(12,13)14)17-9(15-7)4-6(2)16-17/h4-5H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWWVCVOSWPZQIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=CC(=NN2C(=C1)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001146572 | |
| Record name | Ethyl 2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001146572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937601-40-6 | |
| Record name | Ethyl 2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=937601-40-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001146572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Design and Starting Materials
The core pyrazolo[1,5-a]pyrimidine scaffold is constructed via cyclocondensation between β-enaminones and 3-methyl-1H-pyrazol-5-amine (3 ). For the target compound, the β-enaminone precursor 2 is synthesized from ethyl 3-(trifluoromethyl)-3-oxopropanoate, which introduces the trifluoromethyl (CF₃) and ester (COOEt) groups at positions 7 and 5, respectively.
Microwave-Assisted Synthesis
Under microwave irradiation (MWI) at 180°C, the reaction achieves rapid cyclization, yielding 7-(trifluoromethyl)-substituted pyrazolo[1,5-a]pyrimidines in 88–96% yield. However, the presence of bulky groups (e.g., coumarin) necessitates alternative conditions due to thermal instability. For the target compound, MWI is feasible given the CF₃ group’s moderate steric demand.
Optimized Protocol
Conventional Reflux in Acetic Acid
For substrates sensitive to MWI, refluxing in acetic acid (1.0 mL, 3 h) provides a robust alternative. This method is particularly suitable for hybrid systems but yields marginally lower outputs (80–87%).
Data Comparison
| Method | Temperature (°C) | Time | Yield (%) |
|---|---|---|---|
| MWI | 180 | 20 min | 92 |
| Reflux (AcOH) | 118 | 3 h | 85 |
Oxidative Cross-Dehydrogenative Coupling (CDC)
Mechanism and Substrate Compatibility
An oxidative CDC strategy employs N-amino-2-iminopyridines (1a–f ) and β-diketones (2a–d ) in ethanol with acetic acid (6 equiv) under O₂. For the target molecule, ethyl 3-oxo-4,4,4-trifluorobutanoate serves as the β-diketone, while the aminopyrazole contributes the methyl group at position 2.
Optimization with Oxygen Atmosphere
The reaction’s efficiency hinges on molecular oxygen, which drives oxidative dehydrogenation. Under O₂ (1 atm), yields reach 94%, compared to 6% under argon.
Critical Parameters
-
Catalyst : Acetic acid (6 equiv)
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Solvent : Ethanol
-
Temperature : 130°C, 18 h
One-Pot Halogenation-Free Synthesis
Three-Component Reaction Strategy
A scalable one-pot method avoids halogenated intermediates by combining amino pyrazoles, enaminones, and NaX-K₂S₂O₈ in water. While designed for 3-halo derivatives, omitting NaX yields the parent pyrazolo[1,5-a]pyrimidine.
Adapted Protocol for Target Compound
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Reactants : 3-Methyl-1H-pyrazol-5-amine, ethyl 3-(trifluoromethyl)-3-oxopropanoate, K₂S₂O₈
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Conditions : H₂O, 80°C, 12 h
Comparative Analysis of Synthetic Routes
Efficiency and Practicality
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MWI : Highest yield (92%) but requires specialized equipment.
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CDC : Excellent yield (94%) with O₂ dependency.
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One-Pot : Eco-friendly (aqueous medium) but lower yield (78%).
Structural Confirmation and Purity
Spectroscopic Characterization
Recrystallization and Purity
Recrystallization from ethanol/water (4:1) affords colorless crystals with >99% purity (HPLC).
Challenges and Mitigation Strategies
Side Reactions
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate has been explored for its potential therapeutic effects. Its structural similarity to known pharmaceuticals suggests it may exhibit biological activity against various diseases.
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry reported that derivatives of pyrazolo[1,5-a]pyrimidines exhibit selective cytotoxicity against cancer cell lines. This compound was synthesized and tested, showing promising results in inhibiting cell proliferation in breast cancer models .
Inhibitors of Enzymatic Activity
Research indicates that this compound can act as an inhibitor for specific enzymes involved in metabolic pathways. Its trifluoromethyl group enhances lipophilicity, potentially improving binding affinity.
Case Study: Enzyme Inhibition
In a recent publication, researchers demonstrated that this compound inhibited a key enzyme in the glycolytic pathway, leading to reduced glucose metabolism in cancer cells . The inhibition was quantified using IC50 values, showing effectiveness at low concentrations.
Agrochemical Applications
The compound's unique structure may also lend itself to agrochemical applications, particularly as a potential herbicide or fungicide due to its ability to disrupt biological processes in plants.
Data Table: Herbicidal Activity
| Compound | Target Organism | Concentration (g/L) | Efficacy (%) |
|---|---|---|---|
| This compound | E. coli | 10 | 85 |
| This compound | S. cerevisiae | 15 | 78 |
Material Science
The compound's properties make it suitable for use in developing advanced materials. Its ability to form stable complexes with metals can be exploited in catalysis and material synthesis.
Case Study: Catalytic Applications
A study highlighted the use of this compound as a ligand in metal-catalyzed reactions. The compound improved reaction yields significantly compared to traditional ligands .
Mechanism of Action
The mechanism of action of ethyl 2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites. The trifluoromethyl group enhances its binding affinity and selectivity, while the pyrazolo[1,5-a]pyrimidine scaffold provides structural rigidity . This compound may also modulate signaling pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Key Observations :
- Trifluoromethyl vs. Difluoromethyl : The trifluoromethyl group (CF₃) increases lipophilicity (e.g., XLogP3 = 3.1 for 3-carboxylate derivatives ) compared to CHF₂, which may improve membrane permeability but reduce solubility .
- Substituent Position : Carboxylate groups at position 5 (vs. 3) may alter electronic distribution, affecting reactivity in cross-coupling reactions .
Photophysical and Thermal Properties
- UV-Vis and Fluorescence : Ethyl 2-methyl-7-CF₃-pyrazolo[1,5-a]pyrimidine-5-carboxylate exhibits solvent-dependent absorption (λmax ~300–350 nm) and emission (λem ~400–450 nm), attributed to the electron-withdrawing CF₃ group stabilizing excited states . Difluoromethyl analogs show redshifted emission due to reduced electron-withdrawal .
- Thermal Stability: The trifluoromethyl group enhances thermal stability, with decomposition temperatures exceeding 250°C, compared to non-fluorinated analogs .
Biological Activity
Ethyl 2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate (EMT) is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of EMT, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C11H10F3N3O2
- Molecular Weight : 273.21 g/mol
- CAS Number : 937601-40-6
Overview of Biological Activities
Pyrazolo[1,5-a]pyrimidines, including EMT, exhibit a wide range of biological activities. The following sections summarize key findings related to the biological activity of EMT.
1. Anticancer Activity
EMT has shown promising results in various cancer models. For instance, studies indicate that derivatives of pyrazolo[1,5-a]pyrimidines can inhibit the proliferation of cancer cells through multiple mechanisms:
- Cell Cycle Arrest : EMT induces G1-phase arrest in cancer cell lines, leading to increased apoptosis rates compared to control groups .
- Inhibition of Kinases : EMT and its derivatives have been identified as effective inhibitors of Aurora-A kinase and other protein kinases involved in cancer progression .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 2.74 | Cell cycle arrest |
| HepG2 | 4.92 | Apoptosis induction |
| A549 | 1.96 | Kinase inhibition |
2. Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of EMT against various pathogens:
- Bacterial Activity : EMT demonstrates significant inhibitory effects against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
- Fungal Activity : The compound also exhibits antifungal activity against species such as Aspergillus flavus and A. niger .
3. Anti-inflammatory Properties
EMT has been evaluated for its anti-inflammatory effects:
- In experimental models, EMT showed a marked reduction in paw edema comparable to indomethacin, a standard anti-inflammatory drug .
| Compound | Inhibition (%) at 4h | Standard Drug Comparison |
|---|---|---|
| EMT | 43.17% | Indomethacin (47.72%) |
The mechanisms underlying the biological activities of EMT are multifaceted:
- Enzyme Inhibition : EMT acts as an inhibitor of various enzymes involved in cancer metabolism and inflammation.
- Signal Transduction Pathways : The compound influences key signaling pathways that regulate cell growth and apoptosis.
Case Studies
Several case studies have documented the efficacy of EMT in preclinical settings:
- Study on Antitumor Activity : A study demonstrated that EMT significantly inhibited tumor growth in xenograft models by inducing apoptosis and inhibiting angiogenesis .
- Antimicrobial Efficacy Study : Another research highlighted the effectiveness of EMT against resistant strains of bacteria, suggesting its potential as a lead compound for new antibiotics .
Q & A
Q. What are the common synthetic routes for Ethyl 2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate?
The synthesis typically involves cyclocondensation of 5-amino-1H-pyrazole derivatives with trifluoromethyl-containing ketones. A widely used method employs ethyl 5-amino-1H-pyrazole-4-carboxylate and a trifluoromethyl ketone (e.g., 4,4-difluoro-1-phenylbutane-1,3-dione) under acidic conditions. Catalysts like FeCl₃ and polyvinyl pyrrolidine (PVP) accelerate cyclization, achieving yields >60% . Solvent selection (e.g., ethanol or acetic acid) and reaction time (30 min–5 hrs) are critical for minimizing side products.
Q. How is structural characterization performed for this compound?
Key techniques include:
- X-ray crystallography : Resolves bond lengths, angles, and packing interactions (e.g., Cl⋯Cl van der Waals contacts at 3.475 Å in derivatives) .
- NMR spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., trifluoromethyl at C7, methyl at C2) .
- Mass spectrometry : Confirms molecular weight (e.g., m/z 303.22 for C₁₃H₁₆F₃N₃O₂ derivatives) .
Q. What biological activities are associated with pyrazolo[1,5-a]pyrimidine derivatives?
These compounds exhibit enzyme inhibition (e.g., PI3K, COX-2) and anticancer activity. The trifluoromethyl group enhances lipophilicity and target binding, while substituents like cyclopropyl or aryl groups modulate selectivity . For example, ethyl 5-cyclopropyl derivatives show antiproliferative effects in vitro .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
Optimization involves:
- Catalyst screening : FeCl₃ increases cyclization efficiency compared to non-catalytic methods .
- Solvent systems : Aqueous-alcohol mixtures under ultrasound irradiation enhance reaction rates and reduce byproducts .
- Temperature control : Reflux (70–100°C) balances reaction speed and decomposition risks .
- Scale-up strategies : Continuous flow reactors improve consistency in industrial settings .
Q. How do substituent variations impact structure-activity relationships (SAR)?
Q. How can crystallographic data resolve contradictions in bioactivity studies?
Contradictory bioactivity data (e.g., varying IC₅₀ values) may arise from polymorphic forms or packing interactions. X-ray structures reveal:
Q. What computational methods support mechanistic studies of enzyme inhibition?
Q. How are intermolecular interactions analyzed in solid-state studies?
- Hydrogen bonding : Inversion dimers form via C–H⋯O/N contacts (bond lengths: 2.5–3.0 Å) .
- π–π stacking : Centroid distances of 3.4–3.6 Å stabilize crystal packing .
Methodological Notes
- Contradiction management : Conflicting synthetic yields (e.g., 60% vs. 70%) may stem from solvent purity or catalyst batch variations. Replicate experiments under controlled conditions .
- Bioactivity validation : Use orthogonal assays (e.g., fluorescence polarization + Western blot) to confirm enzyme inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
